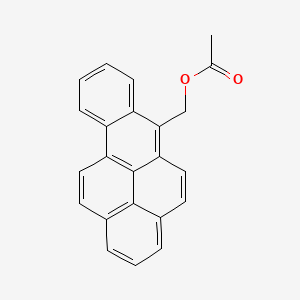

6-Acetoxymethylbenzo(a)pyrene

Description

Structure

3D Structure

Properties

CAS No. |

42978-43-8 |

|---|---|

Molecular Formula |

C23H16O2 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

benzo[b]pyren-6-ylmethyl acetate |

InChI |

InChI=1S/C23H16O2/c1-14(24)25-13-21-18-8-3-2-7-17(18)19-11-9-15-5-4-6-16-10-12-20(21)23(19)22(15)16/h2-12H,13H2,1H3 |

InChI Key |

AIXMKWLMVGVTGG-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C5=CC=CC=C51 |

Canonical SMILES |

CC(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C5=CC=CC=C51 |

Other CAS No. |

42978-43-8 |

Synonyms |

6-acetoxymethylbenzo(a)pyrene 6-CH3COOCH2-BAP |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry for Research Applications

Regioselective Synthesis Pathways for 6-Acetoxymethylbenzo(a)pyrene

The synthesis of this compound is strategically centered on the regioselective functionalization of the parent benzo[a]pyrene (B130552) (BaP) molecule at its most reactive meso-region, the C6 position. The primary route involves a multi-step process beginning with the formylation of BaP.

A common and effective method for introducing a functional group at the 6-position is the Vilsmeier-Haack reaction. acs.org Treatment of benzo[a]pyrene with a formylating agent such as N-methylformanilide and phosphorus oxychloride yields 6-formylbenzo[a]pyrene (also known as benzo[a]pyrene-6-carbaldehyde). acs.orgrsc.org This electrophilic aromatic substitution reaction preferentially occurs at the C6 position due to its high electron density.

Once the aldehyde is in place, the synthesis proceeds through two key steps:

Reduction to the Alcohol: The 6-formylbenzo[a]pyrene is reduced to the corresponding alcohol, 6-hydroxymethylbenzo(a)pyrene. A mild reducing agent like sodium borohydride (B1222165) (NaBH₄) is typically employed for this conversion. acs.org

Esterification to the Acetate (B1210297): The final step is the esterification of 6-hydroxymethylbenzo(a)pyrene. This is achieved by reacting the alcohol with acetic anhydride, often in the presence of a base like pyridine, to yield the target compound, this compound. acs.org

This regioselective pathway provides a reliable method for obtaining this compound for research purposes. acs.org

| Step | Reactant(s) | Product | Purpose |

| 1 | Benzo[a]pyrene, N-methylformanilide, POCl₃ | 6-Formylbenzo[a]pyrene | Regioselective functionalization at C6 |

| 2 | 6-Formylbenzo[a]pyrene, NaBH₄ | 6-Hydroxymethylbenzo(a)pyrene | Reduction of aldehyde to primary alcohol |

| 3 | 6-Hydroxymethylbenzo(a)pyrene, Acetic Anhydride | This compound | Acetylation to form the benzylic ester |

Preparation of Structurally Related Benzylic Esters (e.g., 6-Sulfooxymethylbenzo(a)pyrene) and Hydroxymethyl Analogues (e.g., 6-Hydroxymethylbenzo(a)pyrene) for Comparative Mechanistic Studies

To investigate the hypothesis that benzylic esters of polycyclic aromatic hydrocarbons (PAHs) act as ultimate carcinogenic metabolites, a series of related compounds are synthesized for comparative studies. acs.org The central precursor for these analogues is 6-hydroxymethylbenzo(a)pyrene, the synthesis of which is described above.

6-Hydroxymethylbenzo(a)pyrene (HMBP): This compound is not only a key intermediate but also a crucial analogue for study. chemicalbook.com It is considered a proximate carcinogen, requiring further metabolic activation to exert its full biological effect. acs.orgnih.gov

Other Benzylic Esters: Starting from HMBP, various esters can be prepared to modulate the leaving group potential and, consequently, the reactivity of the resulting benzylic carbocation.

6-Benzoyloxymethylbenzo(a)pyrene: Prepared by reacting HMBP with benzoyl chloride. acs.org

6-Sulfooxymethylbenzo(a)pyrene (B1195871) (SMBP): This highly reactive and mutagenic sulfuric acid ester is considered an ultimate electrophilic and carcinogenic form of HMBP. nih.govnih.gov Its synthesis can be achieved chemically or enzymatically. The chemical synthesis involves the reaction of HMBP with a sulfating agent. nih.gov In biological systems, it is formed via conjugation of HMBP with 3'-phosphoadenosine-5'-phosphosulfate (PAPS), catalyzed by sulfotransferase enzymes. nih.gov

Halogenated Analogues: For mechanistic comparisons, halogenated derivatives are also synthesized from HMBP.

6-Chloromethylbenzo(a)pyrene: Prepared using thionyl chloride. acs.org

6-Bromomethylbenzo(a)pyrene: Prepared using phosphorus tribromide. acs.org

These analogues, with varying leaving groups, are instrumental in studying structure-activity relationships and confirming that the generation of a reactive benzylic electrophile is a key event in the mechanism of action. acs.org

| Compound | Precursor | Key Reagent(s) | Significance in Mechanistic Studies |

| 6-Hydroxymethylbenzo(a)pyrene | 6-Formylbenzo[a]pyrene | NaBH₄ | Proximate metabolite; precursor for other esters acs.orgnih.gov |

| This compound | 6-Hydroxymethylbenzo(a)pyrene | Acetic Anhydride | Model benzylic ester for studying reactivity and DNA binding acs.orgnih.gov |

| 6-Sulfooxymethylbenzo(a)pyrene | 6-Hydroxymethylbenzo(a)pyrene | Sulfotransferase/PAPS | Ultimate electrophilic and carcinogenic metabolite nih.govnih.gov |

| 6-Benzoyloxymethylbenzo(a)pyrene | 6-Hydroxymethylbenzo(a)pyrene | Benzoyl Chloride | Comparative ester with a different leaving group acs.org |

Chemical Synthesis of Specific DNA Adduct Standards for Structural Elucidation and Quantification

A critical aspect of studying genotoxic compounds is the identification and quantification of the DNA adducts they form. This requires the chemical synthesis of authentic adduct standards. The reaction of the electrophilic benzylic carbon of activated 6-methylbenzo(a)pyrene derivatives with nucleophilic sites on DNA bases leads to the formation of covalent adducts. nih.gov

The primary DNA adducts formed from this pathway are at the exocyclic amino groups of purine (B94841) bases. nih.gov The major adduct identified is at the N² position of guanine (B1146940), forming 2'-deoxy-N²-(benzo[a]pyren-6-ylmethyl)guanosine. nih.gov An analogous adduct is formed at the N⁶ position of adenine. nih.gov

The synthesis of these adduct standards is a non-biomimetic process. It typically involves the reaction of a reactive 6-substituted benzo[a]pyrene, such as 6-(bromomethyl)benzo[a]pyrene, with a protected deoxyribonucleoside (e.g., deoxyguanosine or deoxyadenosine). nih.govnih.gov Following the coupling reaction, deprotection steps yield the desired adduct.

These synthetic standards are indispensable for:

Structural Confirmation: The structure of adducts formed in vivo or in vitro can be unequivocally confirmed by comparing their chromatographic and spectroscopic properties (e.g., HPLC, mass spectrometry) with the synthetic standards. nih.govnih.gov

Quantification: By using known amounts of the synthetic standard, calibration curves can be generated, allowing for the precise quantification of adduct levels in biological samples using techniques like ³²P-postlabeling or mass spectrometry. nih.gov

| Adduct Standard | DNA Base | Site of Attachment | Synthetic Precursors |

| 2'-deoxy-N²-(benzo[a]pyren-6-ylmethyl)guanosine | Guanine | N² | 6-(Bromomethyl)benzo[a]pyrene, Deoxyguanosine |

| 2'-deoxy-N⁶-(benzo[a]pyren-6-ylmethyl)adenosine | Adenine | N⁶ | 6-(Bromomethyl)benzo[a]pyrene, Deoxyadenosine (B7792050) |

Design and Synthesis of Modified Oligonucleotides and Nucleic Acid Probes for Molecular Interaction Studies

To understand the biological consequences of specific DNA adducts—such as their effects on DNA replication, transcription, and repair—it is essential to study them within the context of a DNA duplex. This is achieved through the design and synthesis of oligonucleotides containing a single, site-specifically placed adduct. nih.gov

The synthesis of these modified oligonucleotides relies on solid-phase phosphoramidite (B1245037) chemistry. nih.govgoogle.com The key component is a phosphoramidite monomer of the adducted nucleoside (e.g., 2'-deoxy-N²-(benzo[a]pyren-6-ylmethyl)guanosine). This monomer is prepared from the synthesized adduct standard by protecting the 5'-hydroxyl group (typically with a dimethoxytrityl group) and phosphitylating the 3'-hydroxyl group. nih.govnih.gov

This specialized phosphoramidite monomer can then be incorporated at a specific position in a DNA sequence during automated synthesis. nih.gov The resulting modified oligonucleotide serves as a powerful probe for a variety of molecular interaction studies:

Enzyme-DNA Interactions: They are used to investigate how DNA polymerases bypass or are blocked by the adduct, providing insight into the mutagenic potential of the lesion. pnas.org They can also be used to study the recognition and processing of the adduct by DNA repair enzymes.

Structural Studies: Modified oligonucleotides are essential for biophysical studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, to determine the three-dimensional structure of the adduct within the DNA double helix. These studies reveal how the adduct distorts the DNA structure, which influences its biological processing. pnas.org

Fluorescent Probes: The pyrene (B120774) moiety itself is a well-known fluorophore. beilstein-journals.orgmdpi.com Oligonucleotides containing a pyrene derivative can be used as fluorescent probes to study DNA and RNA interactions, taking advantage of properties like excimer formation when two pyrene molecules are in close proximity. beilstein-journals.orgbiosyn.com

The ability to synthesize these precisely modified nucleic acid probes is fundamental to bridging the gap between the chemical formation of a DNA adduct and its ultimate biological consequences. nih.gov

Metabolic Activation Pathways and Enzymatic Biotransformation Mechanisms

Enzymatic Formation of 6-Hydroxymethylbenzo(a)pyrene from Precursors

The metabolic precursor to 6-acetoxymethylbenzo(a)pyrene is 6-hydroxymethylbenzo(a)pyrene (6-HOCH2-B[a]P). This initial hydroxylation step is a critical event, often catalyzed by cytochrome P450 (CYP) enzymes. For instance, 6-methylbenzo(a)pyrene can be metabolized by CYPs to form 6-HOCH2-B[a]P. nih.govwur.nl This conversion represents a pivotal activation step, transforming a less reactive methyl group into a more versatile hydroxymethyl group, which is then amenable to further metabolic modifications. wur.nloup.com Studies using rat liver preparations have demonstrated the conversion of benzo(a)pyrene and 6-methylbenzo(a)pyrene into 6-HOCH2-B[a]P. acs.orgresearchgate.net

Role of Phase I and Phase II Xenobiotic-Metabolizing Enzymes in the Activation Cascade

The metabolic activation of this compound and its precursor, 6-HOCH2-B[a]P, is a multi-step process involving both Phase I and Phase II xenobiotic-metabolizing enzymes. While Phase I reactions typically introduce or expose functional groups, Phase II reactions conjugate these groups with endogenous molecules, which can paradoxically lead to the formation of more reactive species. iarc.fr

Involvement of Sulfotransferases in Ester Formation (e.g., Sulfuric Acid Esters)

A crucial pathway in the bioactivation of 6-HOCH2-B[a]P involves conjugation with sulfate (B86663), a reaction catalyzed by sulfotransferases (SULTs). researchgate.netoup.com These cytosolic enzymes utilize the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to transfer a sulfonate group, forming a sulfuric acid ester, 6-sulfooxymethylbenzo(a)pyrene (B1195871) (6-CH2OSO3H-B[a]P). nih.govresearchgate.netoup.com This ester is a highly reactive and electrophilic metabolite. oup.comresearchgate.netnih.gov

The formation of this sulfuric acid ester is a significant event, as it is a potent mutagen and is considered an ultimate carcinogenic form of 6-HOCH2-B[a]P. researchgate.netnih.gov Studies have shown that in the presence of PAPS and liver cytosol from rats and mice, 6-HOCH2-B[a]P is converted to a species that forms benzylic DNA adducts. nih.govoup.com The intrinsic mutagenicity of the synthetic sulfuric acid ester can be inhibited by glutathione (B108866) and glutathione S-transferase, highlighting its reactive nature. researchgate.net Furthermore, the formation of these DNA adducts in rat liver is significantly inhibited by dehydroepiandrosterone, a known inhibitor of sulfotransferase activity. nih.gov

Contribution of Esterases in Biotransformation

Esterases play a role in the biotransformation of this compound. While specific studies focusing solely on the esterase-mediated hydrolysis of this compound are detailed, the general action of esterases involves the cleavage of ester bonds. This would convert this compound back to its precursor, 6-HOCH2-B[a]P, which can then enter other metabolic pathways, including the sulfotransferase-mediated activation described above.

Non-Enzymatic Pathways Leading to the Formation of Reactive Electrophilic Intermediates

Beyond enzymatic catalysis, reactive electrophilic intermediates can also be formed through non-enzymatic processes. A notable example is the ATP-mediated phosphorylation of 6-HOCH2-B[a]P. nih.govnih.gov

In the presence of ATP, the non-enzymatic binding of 6-HOCH2-B[a]P to DNA is significantly increased. nih.gov This suggests the formation of a phosphate (B84403) ester, which, similar to the acetate (B1210297) and sulfate esters, is a much more reactive species than the parent hydroxymethyl compound. nih.gov The reaction is most effective with ATP, and the presence of a diphosphate (B83284) group appears to be a necessary requirement for this activation. nih.gov Although this pathway produces the same benzylic DNA adducts as the sulfotransferase-mediated reaction, the quantities formed are generally smaller. nih.gov

Characterization of Ultimate Carcinogenic Metabolites and Their Electrophilic Properties

The ultimate carcinogenic metabolites derived from this compound are highly electrophilic species capable of covalently binding to cellular macromolecules, most notably DNA. The primary reactive intermediate is the benzylic carbocation formed upon the heterolytic cleavage of the ester group (acetate or sulfate) from the 6-methyl position. oup.com

This highly unstable carbocation readily attacks nucleophilic sites on DNA bases, leading to the formation of stable DNA adducts. The major adduct identified from the reaction of 6-sulfooxymethylbenzo(a)pyrene with DNA is N2-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine. nih.govoup.com Minor adducts with deoxyadenosine (B7792050) and deoxycytidine have also been detected. nih.gov These benzylic adducts have been observed both in vitro and in vivo in rat liver DNA following administration of 6-HOCH2-B[a]P. nih.gov The formation of these adducts represents a critical initiating event in the process of chemical carcinogenesis, leading to mutations and potentially cancer if not repaired. iarc.fr

Molecular Mechanisms of Interaction with Biological Macromolecules

Interaction with Proteins and Other Cellular Nucleophiles

Beyond DNA, the electrophilic nature of 6-acetoxymethylbenzo(a)pyrene and its reactive precursors allows them to form adducts with other cellular macromolecules. iarc.fr Covalent binding to proteins can alter their structure and function, potentially disrupting critical cellular pathways.

Furthermore, these reactive intermediates can be detoxified by conjugation with cellular nucleophiles, most notably glutathione (B108866) (GSH). iarc.frnih.gov This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), results in a more water-soluble conjugate that can be more readily excreted from the body. iarc.frresearchgate.net This conjugation pathway represents a protective mechanism, as it diverts the reactive electrophile from damaging critical targets like DNA and proteins.

Modulation of Gene Expression through Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation

This compound, as a derivative of benzo(a)pyrene (B[a]P), is implicated in the complex signaling cascade of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a pivotal role in regulating the expression of a wide array of genes, including those involved in xenobiotic metabolism. cellsignal.com The activation of the AhR signaling pathway is a key mechanism by which compounds like B[a]P and its derivatives exert their biological effects. nih.gov

Upon entering the cell, a ligand such as B[a]P binds to the AhR, which is typically located in the cytoplasm as part of a protein complex. cellsignal.com This binding event triggers a conformational change, leading to the dissociation of the complex and the translocation of the AhR into the nucleus. cellsignal.com Inside the nucleus, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). cellsignal.com This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) located in the promoter regions of target genes. cellsignal.comaopwiki.org

The binding of the AhR/ARNT complex to XREs initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 (CYP) enzymes, such as CYP1A1 and CYP1B1. nih.govmdpi.com These enzymes are critical for the metabolic activation of B[a]P and its derivatives. mdpi.com For instance, B[a]P itself is a potent inducer of its own metabolism by activating the AhR, which in turn upregulates the very enzymes that convert it into more reactive and carcinogenic metabolites. nih.gov Studies have shown that B[a]P-mediated AhR activation stimulates the mitogen-activated protein kinases (MAPK) signaling cascade in various cell models, which can further modify the AhR pathway itself. nih.gov In human bronchial epithelial cells, B[a]P has been shown to activate an AhR/Src/ERK axis that contributes to the induction of CYP1A1 and the formation of stable DNA adducts. nih.gov

While the direct activation of the AhR by this compound is not as extensively documented as that of its parent compound, B[a]P, its structural similarity and its role as a reactive metabolite suggest its involvement in this pathway. The metabolic precursor to this compound, 6-hydroxymethylbenzo(a)pyrene, is formed from the CYP-mediated metabolism of 6-methylbenzo(a)pyrene. nih.gov This metabolic pathway is intrinsically linked to the AhR-regulated enzymes. Furthermore, research on pyrene (B120774) and its derivatives has shown that they can upregulate AhR gene expression and its downstream targets, CYP1A1 and CYP1B1, in lung cells. gdut.edu.cn This suggests that substituted pyrene structures, which share a core polycyclic aromatic hydrocarbon (PAH) framework with benzo(a)pyrene derivatives, can modulate AhR signaling.

The activation of the AhR pathway is not solely a mechanism for detoxification; it is a double-edged sword. While it initiates the metabolic clearance of xenobiotics, it also leads to the generation of highly reactive intermediates that can damage cellular macromolecules, including DNA. mdpi.com The induction of CYP1A1 and CYP1B1 by AhR activation is a critical step in the formation of the ultimate carcinogenic metabolite of B[a]P, benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE). mdpi.comresearchgate.net

Table 1: Key Genes and Proteins in the AhR Signaling Pathway Modulated by Benzo(a)pyrene and its Derivatives

| Gene/Protein | Function | Effect of B[a]P/Derivatives | Reference |

|---|---|---|---|

| AhR (Aryl Hydrocarbon Receptor) | Ligand-activated transcription factor | Activated by B[a]P, leading to nuclear translocation | cellsignal.com |

| ARNT (AhR Nuclear Translocator) | Forms a heterodimer with AhR | Essential partner for AhR to bind to DNA | cellsignal.com |

| CYP1A1 | Cytochrome P450 enzyme involved in xenobiotic metabolism | Expression is strongly induced by AhR activation | nih.govmdpi.com |

| CYP1B1 | Cytochrome P450 enzyme involved in xenobiotic metabolism | Expression is induced by AhR activation; involved in BPDE generation | nih.govmdpi.com |

| Src kinase | A non-receptor tyrosine kinase | Phosphorylated (activated) by B[a]P in an AhR-dependent manner | nih.gov |

| ERK 1/2 | Mitogen-activated protein kinases | Phosphorylated (activated) downstream of Src activation | nih.gov |

Induction of Oxidative Stress and Generation of Reactive Oxygen Species (ROS)

The metabolism of this compound and its parent compound, benzo(a)pyrene, is intrinsically linked to the generation of reactive oxygen species (ROS) and the induction of oxidative stress. mdpi.commdpi.com Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates through its antioxidant defenses. nih.gov ROS are highly reactive molecules that can inflict damage upon crucial cellular components such as DNA, proteins, and lipids. mdpi.com

One of the primary mechanisms for ROS generation during the metabolism of B[a]P involves the redox cycling of its metabolites. nih.gov The metabolic activation of B[a]P can lead to the formation of quinones, such as benzo(a)pyrene-7,8-quinone. nih.gov These quinones can undergo a one-electron reduction to form semiquinone radicals, which then react with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) anion radical. This process can occur repeatedly, leading to a continuous generation of ROS. nih.gov In human A549 lung tumor cells, benzo(a)pyrene-7,8-quinone has been shown to increase the formation of 8-oxo-deoxyguanosine, a marker of oxidative DNA damage, and DNA strand breaks. nih.gov

Furthermore, the very enzymes induced by the AhR signaling pathway, namely CYP1A1 and CYP1B1, can contribute to ROS production. mdpi.com The metabolic activity of these enzymes in converting B[a]P and its derivatives into various metabolites can lead to the "uncoupling" of the P450 catalytic cycle, resulting in the release of superoxide anions and hydrogen peroxide.

Exposure to B[a]P has been demonstrated to induce oxidative stress in various cell types. In human hepatoma HepG2 cells, B[a]P exposure led to increased antioxidant enzyme activity, as well as DNA and lipid damage, indicative of an oxidative stress response. nih.gov Similarly, in astrocytes and HIV-infected macrophages, B[a]P has been shown to induce oxidative stress. nih.gov The excessive production of ROS caused by B[a]P can disturb the cellular redox homeostasis, leading to cytotoxicity. nih.gov

Table 2: Research Findings on B[a]P-Induced Oxidative Stress

| Cell Line/Model | Key Finding | Observed Effects | Reference |

|---|---|---|---|

| Human A549 lung tumor cells | Benzo[a]pyrene-7,8-quinone increases oxidative DNA damage. | Increased formation of 8-oxo-deoxyguanosine and DNA strand breaks. | nih.gov |

| Human hepatoma HepG2 cells | B[a]P exposure induces oxidative stress. | Increased antioxidant enzyme activity, DNA and lipid damage. | nih.gov |

| Astrocytes and HIV-infected macrophages | B[a]P induces oxidative stress. | Implicated in macrophage and astrocyte-mediated neuroinflammation. | nih.gov |

| Rat liver | Metabolism of B[a]P to quinones that enter redox cycling. | Induction of mutations. | nih.gov |

Disruption of Cellular Signaling Networks Relevant to Genetic Stability (e.g., p53 Pathway, Cell Cycle Regulatory Proteins)

The genotoxic stress induced by this compound and its precursors, through both direct DNA adduction and oxidative damage, triggers a complex cellular response aimed at maintaining genomic stability. Central to this response are signaling networks that control cell cycle progression and apoptosis, with the p53 tumor suppressor protein playing a critical role. mdpi.comnih.gov

Exposure to benzo(a)pyrene has been shown to activate the p53 pathway. nih.gov In response to DNA damage, the p53 protein is stabilized and activated, often through post-translational modifications like phosphorylation. nih.govnih.gov Activated p53 functions as a transcription factor, regulating the expression of a suite of target genes involved in cell cycle arrest, DNA repair, and apoptosis. mdpi.comnih.gov

One of the key downstream targets of p53 is the p21 protein, a cyclin-dependent kinase (CDK) inhibitor. nih.gov By inducing the expression of p21, p53 can halt the cell cycle, typically at the G1/S or G2/M checkpoints. jmb.or.kr This pause provides the cell with an opportunity to repair the DNA damage before it can be replicated and passed on to daughter cells. Studies in human hepatoma HepG2 cells have shown that B[a]P exposure leads to an increase in p53 mRNA and protein levels, which in turn upregulates the cellular p21 protein. nih.gov

If the DNA damage is too severe to be repaired, p53 can initiate the apoptotic cascade, leading to programmed cell death and eliminating the damaged cell. This is a crucial mechanism for preventing the propagation of cells with potentially oncogenic mutations. The p53-mediated apoptotic pathway involves the regulation of pro-apoptotic genes like Bax and Fas, and anti-apoptotic genes like Bcl-2. nih.gov In isolated male germ cells, B[a]P was found to induce p53-mediated apoptosis, an effect that could be modulated by antioxidants. nih.gov

Beyond the p53 pathway, benzo(a)pyrene and its metabolites can disrupt other cell cycle regulatory proteins. In A549 lung cancer cells, B[a]P has been observed to downregulate many cell cycle regulatory genes at later time points of exposure. d-nb.info In contrast, other studies have shown that B[a]P treatment can decrease the percentage of cells in the G1 phase. frontiersin.org The effects on the cell cycle can be complex and cell-type specific. For instance, the knockdown of minichromosome maintenance (MCM) proteins, which are essential for DNA replication, has been linked to cell cycle arrest at various phases. jmb.or.kr While direct links between this compound and MCM proteins are not well-established, the disruption of DNA replication by adduct formation could indirectly affect the function of such proteins.

The disruption of these critical signaling networks is a hallmark of the carcinogenic activity of B[a]P and its derivatives. By interfering with the cell's ability to properly respond to DNA damage, these compounds increase the likelihood of mutations becoming fixed in the genome, driving the process of malignant transformation.

Genotoxicity and Mutagenicity Mechanisms in Experimental Systems

Induction of Primary DNA Damage and Lesions

6-Acetoxymethylbenzo(a)pyrene is recognized for its capacity to induce primary DNA damage. This damage manifests in several forms, including the formation of bulky DNA adducts, DNA strand breaks, and oxidized bases. The formation of DNA adducts occurs when reactive metabolites of the compound covalently bind to DNA bases, distorting the DNA structure. wou.edusigmaaldrich.com This distortion can interfere with DNA replication and transcription. wou.edu

Furthermore, the metabolic processes involving this compound can lead to the production of reactive oxygen species (ROS). These ROS can, in turn, induce oxidative DNA damage, resulting in the formation of oxidized bases such as 8-oxo-deoxyguanosine. mdpi.com This type of damage is a significant contributor to mutagenesis. Additionally, the cellular processes attempting to repair these lesions can lead to the formation of single and double-strand breaks in the DNA. wou.edunih.gov

| Type of DNA Damage | Description | References |

| Bulky DNA Adducts | Covalent binding of reactive metabolites to DNA bases, causing structural distortion. | wou.edusigmaaldrich.com |

| Oxidized Bases | Formation of lesions like 8-oxo-deoxyguanosine due to reactive oxygen species. | mdpi.com |

| DNA Strand Breaks | Single and double-strand breaks resulting from repair processes or direct action. | wou.edunih.gov |

Mutational Spectra Analysis in Reporter Genes and Specific Loci in Model Organisms

Analysis of the types of mutations induced by benzo[a]pyrene (B130552) and its derivatives has been conducted using reporter genes in various model organisms. For instance, studies with the active metabolite of B[a]P, benzo[a]pyrene-diol epoxide (BPDE), in cultured human cells have shown a predominance of G to T transversions in the hprt gene. nih.gov This specific mutational signature is a hallmark of exposure to this class of compounds. The analysis of these mutational spectra provides insights into the mechanisms of carcinogenesis, as different carcinogens often produce characteristic mutation patterns. nih.gov

Analysis of Chromosomal Aberrations

The genotoxic effects of compounds like this compound can extend to the chromosomal level, leading to various aberrations. These include sister chromatid exchanges (SCE) and the formation of micronuclei. celljournal.orgcore.ac.uk Sister chromatid exchange is the swapping of genetic material between two identical sister chromatids and is considered a sensitive indicator of genotoxic exposure. taylorandfrancis.com An increase in the frequency of SCE suggests that the compound has caused DNA damage that has been subsequently repaired in a way that leads to these exchanges. taylorandfrancis.com

Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. frontiersin.org Their formation is a sign of chromosomal instability and damage. frontiersin.org Studies have shown a correlation between exposure to genotoxic agents and an increased frequency of micronuclei in cells. celljournal.org

| Type of Chromosomal Aberration | Description | Key Findings | References |

| Sister Chromatid Exchanges (SCE) | Exchange of genetic material between sister chromatids. | An increased frequency indicates exposure to genotoxic agents. | taylorandfrancis.com |

| Micronuclei Formation | Formation of small, extra-nuclear bodies containing chromosomal fragments or whole chromosomes. | Indicates chromosomal instability and damage. | celljournal.orgfrontiersin.org |

Direct-Acting Mutagenicity Assessment in Bacterial Systems

The mutagenicity of this compound has been evaluated in bacterial reverse mutation assays, such as the Ames test, using strains like Salmonella typhimurium TA100. researchgate.netnih.gov This compound has been shown to be a direct-acting mutagen, meaning it does not require metabolic activation by liver enzymes (S9 fraction) to exert its mutagenic effects. researchgate.netoup.com The Salmonella typhimurium TA100 strain is specifically designed to detect base-pair substitution mutations. evotec.comcsic.es The ability of this compound to induce revertant colonies in this strain without S9 mix confirms its direct mutagenic potential. researchgate.netoup.com In contrast, its parent compound, benzo[a]pyrene, generally requires metabolic activation to become mutagenic. evotec.com

Role of DNA Repair Pathways in Modulating Genotoxic Outcomes

The cellular response to DNA damage induced by genotoxic agents like this compound is critically mediated by DNA repair pathways. These pathways, including base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR), are essential for maintaining genomic integrity. mdpi.comnih.gov The efficiency of these repair systems can significantly influence the ultimate genotoxic outcome.

Benzo[a]pyrene and its metabolites have been shown to impact DNA repair processes. For instance, B[a]P can activate a DNA damage response that paradoxically leads to the transcriptional repression of key genes in the mismatch repair (MMR) and homologous recombination (HR) pathways. mdpi.comnih.gov This downregulation of DNA repair capacity can lead to an accumulation of mutations. Conversely, some studies suggest that exposure to B[a]P can also increase the activity of certain DNA double-strand break repair pathways, although this repair may be error-prone and contribute to toxicity. nih.gov The interplay between DNA damage induction and the modulation of DNA repair pathways is a crucial determinant of the carcinogenic potential of these compounds.

Mechanisms of Carcinogenesis in in Vitro and in Vivo Research Models

Molecular Events Driving Cellular Transformation in Cultured Cell Systems

6-Acetoxymethylbenzo(a)pyrene is a derivative of the well-known polycyclic aromatic hydrocarbon benzo[a]pyrene (B130552). Unlike its parent compound, which requires metabolic activation to become carcinogenic, this compound functions as a direct-acting mutagen. sci-hub.senih.gov Its chemical structure, featuring an acetate (B1210297) ester on the 6-methyl group, confers high reactivity.

The primary molecular event driving its carcinogenicity is its ability to bind directly to DNA without prior enzymatic activation. mdpi.com Studies have shown that this compound binds to DNA to a considerable extent non-enzymatically. mdpi.com This reactivity is significantly higher than that of its precursor, 6-hydroxymethylbenzo[a]pyrene. mdpi.com The binding process involves the formation of aralkyl-DNA adducts, which are covalent bonds between the chemical and the DNA molecule. mdpi.com

The predominant DNA adducts formed are benzylic, with the primary target being the N2 position of deoxyguanosine. mdpi.comjax.org A secondary, minor adduct is also formed with deoxyadenosine (B7792050). mdpi.com The major adduct has been structurally identified as N2-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine. jax.org The formation of these DNA adducts represents a critical initiation event in carcinogenesis, as they can lead to mutations during DNA replication if not repaired.

In vitro studies using cultured cell systems have confirmed the potent transforming ability of this compound. For instance, this compound was found to be more active than the parent benzo[a]pyrene in inducing morphological cell transformation in C3H10T½Cl8 mouse embryo fibroblast cells. mdpi.com

Table 1: Summary of In Vitro Molecular Findings for this compound

| Finding | Description | Reference(s) |

| Mutagenic Activity | Acts as a direct-acting mutagen in Salmonella typhimurium assays, not requiring metabolic activation (S9 mix). | sci-hub.senih.gov |

| DNA Binding | Binds covalently to DNA to a significant extent through a non-enzymatic process. mdpi.com | mdpi.com |

| Adduct Formation | Forms benzylic DNA adducts, primarily N2-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine and a minor deoxyadenosine adduct. mdpi.comjax.org | mdpi.comjax.org |

| Cell Transformation | Demonstrates potent activity in inducing morphological transformation in cultured mouse embryo fibroblast cells (C3H10T½Cl8). mdpi.com | mdpi.com |

Pathways of Tumor Initiation and Promotion in Rodent Models (e.g., Mouse Liver Tumorigenesis)

The carcinogenic pathway of this compound in rodent models is consistent with the mechanism observed in vitro, centering on the formation of a reactive benzylic ester that damages DNA. This mechanism is an alternative to the diol-epoxide pathway typical for the parent compound, benzo[a]pyrene. The key step is the generation of an electrophilic species at the 6-methyl position, which readily reacts with cellular nucleophiles like DNA.

In vivo studies in rats have shown that the precursor, 6-hydroxymethylbenzo[a]pyrene, can be metabolically activated in the liver to form a reactive sulfuric acid ester, 6-sulfooxymethylbenzo[a]pyrene. jax.org This activation is mediated by sulfotransferase enzymes present in the liver and results in the formation of the same benzylic DNA adducts observed in vitro, such as N2-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine. jax.org The administration of 6-hydroxymethylbenzo[a]pyrene to rats led to the formation of these specific hepatic DNA adducts, confirming this pathway operates in a living system. jax.org

This compound is structurally analogous to the reactive sulfate (B86663) ester and acts as a proximate carcinogen itself, capable of forming these DNA adducts directly. The formation of such DNA lesions in the liver is a critical event for tumor initiation. Further supporting this pathway, studies have demonstrated that 6-sulfooxymethylbenzo[a]pyrene is tumorigenic in the liver of infant mice. mdpi.com This finding provides a direct link between the formation of a reactive benzylic ester and the development of liver tumors in a rodent model.

Table 2: Summary of In Vivo Findings Related to Liver Carcinogenesis

| Finding | Description | Animal Model | Reference(s) |

| In Vivo DNA Adduct Formation | The precursor, 6-hydroxymethylbenzo[a]pyrene, forms benzylic DNA adducts in rat liver via sulfotransferase-mediated activation. jax.org | Rat | jax.org |

| Tumorigenicity of Reactive Ester | The related reactive ester, 6-sulfooxymethylbenzo[a]pyrene, was shown to be tumorigenic in the liver. mdpi.com | Infant Mouse | mdpi.com |

| Proposed Mechanism | The carcinogenic pathway involves the formation of a reactive benzylic ester (sulfate or acetate) that alkylates DNA, initiating tumorigenesis. jax.org | Rodents | jax.org |

Mechanistic Insights from Studies in Specific Animal Models (e.g., ApcMin/+ Mouse Model of Colon Carcinogenesis)

The ApcMin/+ mouse is a widely used genetic model for studying intestinal and colon carcinogenesis. vumc.orgscielo.br These mice harbor a germline mutation in the Adenomatous polyposis coli (Apc) gene, which predisposes them to the spontaneous development of numerous intestinal adenomas, mimicking the human condition of familial adenomatous polyposis (FAP). scielo.br This model is frequently employed to investigate the effects of chemical carcinogens and potential chemopreventive agents on colon tumor development.

However, a comprehensive review of the scientific literature reveals a lack of studies specifically investigating the carcinogenic mechanisms of this compound in the ApcMin/+ mouse model. While the parent compound, benzo[a]pyrene, has been studied in this model to assess its role in colon polyp formation, specific data on the activity and mechanistic pathways of its 6-acetoxymethyl derivative in this context are not available. Therefore, there are currently no direct mechanistic insights from the ApcMin/+ mouse model regarding colon carcinogenesis induced by this compound.

Advanced Analytical and Spectroscopic Methodologies in Research

Chromatographic Techniques for Metabolite and Adduct Profiling (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS))

Chromatographic methods are fundamental to separating, identifying, and quantifying 6-Acetoxymethylbenzo(a)pyrene metabolites and their corresponding DNA adducts from complex biological matrices.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence or ultraviolet (UV) detection, is a cornerstone for the separation of polycyclic aromatic hydrocarbon (PAH) metabolites. nih.govcdc.gov Methods have been developed to resolve various benzo[a]pyrene (B130552) oxidation products, which would be applicable to the metabolic profile of this compound. nih.gov HPLC with fluorescence detection has been successfully used to detect benzo[a]pyrene-diol-epoxide (BPDE)-DNA adducts, achieving detection limits of 1 adduct in 10⁸ nucleotides. cdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the rapid separation and accurate identification of benzo[a]pyrene derivatives. nih.gov It has been used to detect and characterize benzo[a]pyrene and its metabolites in biological samples such as cervical mucus. nih.gov The technique can effectively separate various diols and tetraols after trimethylsilylation, although separation of some phenol (B47542) isomers can be challenging. nih.gov Given that this compound can be metabolized to similar classes of compounds, GC-MS serves as a vital identification tool.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the superior separation of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. LC-MS/MS is particularly effective for the quantitative analysis of DNA adducts. d-nb.info An improved LC-MS/MS method has been established for quantifying BPDE-dG adducts in human blood samples using as little as 10 µg of DNA, demonstrating high sensitivity and suitability for population-based studies. d-nb.info This approach is directly relevant for quantifying the adducts formed from this compound.

| Technique | Primary Application in this compound Research | Key Findings/Capabilities | Reference |

|---|---|---|---|

| HPLC-Fluorescence | Separation and quantification of metabolites and adducts. | Capable of detecting 1 adduct in 108 nucleotides. Good for resolving various oxidation products. | cdc.govdguv.de |

| GC-MS | Identification of volatile metabolites and derivatives. | Effective for separating diol and tetraol metabolites after derivatization. Used to identify metabolites in biological fluids. | nih.govnih.govmdpi.com |

| LC-MS/MS | Highly sensitive and specific quantification of DNA adducts. | Can quantify BPDE-dG adducts from just 10 µg of DNA. Offers improved sensitivity and specificity over other methods. | d-nb.infomdpi.comnih.gov |

Spectroscopic Approaches for Structural Elucidation of DNA Adducts (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)

While chromatographic and mass spectrometric methods identify and quantify adducts, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into their precise three-dimensional structure. For DNA adducts derived from compounds like this compound, NMR is crucial for understanding how the adduct alters DNA structure and function.

NMR has been extensively used to determine the solution structures of DNA duplexes that have been covalently modified by activated PAHs. nih.gov These studies reveal detailed conformational information, such as whether the aromatic ring of the adduct intercalates into the DNA base stack or resides in the minor or major groove. nih.gov This structural information is critical for hypothesizing how a specific adduct might interfere with DNA replication or be recognized by repair enzymes. Although a specific NMR structure for a this compound-DNA adduct is not detailed in the provided sources, the methodology applied to other benzo[a]pyrene adducts is directly transferable and essential for its structural investigation. nih.gov

Immunoassays (e.g., ELISA, USERIA) and 32P-Postlabeling Techniques for Highly Sensitive DNA Adduct Quantification in Research Samples

To detect the very low levels of DNA adducts often present in biological samples, researchers turn to highly sensitive methods like immunoassays and ³²P-postlabeling.

Immunoassays: Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Ultrasensitive Radioimmunoassay (USERIA) utilize antibodies that specifically recognize PAH-DNA adducts. grantome.com An ELISA kit, for example, can detect and quantify BPDE-DNA adducts by using an antibody that binds specifically to the adduct. cellbiolabs.comcellbiolabs.commybiosource.com These assays are valuable for screening large numbers of samples but are dependent on the availability of an antibody specific to the adduct of interest. grantome.comnih.gov The cross-reactivity of antibodies raised against BPDE-modified DNA with other PAH-DNA adducts means these assays can quantify general PAH-DNA damage. aacrjournals.org

³²P-Postlabeling: The ³²P-postlabeling assay is an exceptionally sensitive method for detecting a wide variety of bulky DNA adducts, capable of measuring as few as one adduct in 10⁹⁻¹⁰ nucleotides. iarc.fr This technique involves enzymatically digesting the DNA to nucleotides, radiolabeling the adducted nucleotides with ³²P, and then separating them via chromatography. nih.gov A key advantage is that it does not require prior knowledge of the adduct's structure and can detect a complex mixture of adducts. iarc.fr However, it does not provide direct structural information. iarc.fr Studies have used ³²P-postlabeling to analyze the pattern of adducts formed from benzo[a]pyrene activation in various biological systems, a pattern relevant to adducts from this compound. nih.gov

| Technique | Principle | Sensitivity | Key Advantage | Limitation | Reference |

|---|---|---|---|---|---|

| ELISA/USERIA | Antibody-based detection of specific adduct structures. | High (fmol/µg DNA). | High specificity for the target adduct; suitable for high-throughput screening. | Requires a specific antibody; may not detect all adduct types. | grantome.comcellbiolabs.comaacrjournals.org |

| ³²P-Postlabeling | Radiolabeling of adducted nucleotides after DNA digestion. | Very High (1 adduct in 10⁹⁻¹⁰ nucleotides). | Detects a wide range of bulky adducts without needing specific antibodies. | Does not provide direct structural information on the adduct. | iarc.frnih.gov |

Computational Chemistry and Molecular Modeling Approaches (e.g., Density Functional Theory (DFT), Quantitative Structure-Activity Relationships (QSAR)) in Predicting Reactivity and Interactions

Computational approaches are increasingly used to complement experimental research by predicting the chemical properties and biological activities of compounds like this compound.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. scirp.org It can be applied to PAH derivatives to calculate properties like the energy of frontier molecular orbitals (HOMO and LUMO), which helps in predicting chemical reactivity and stability. scirp.orgresearchgate.net For this compound, DFT calculations could predict the stability of the carbocation intermediate formed upon loss of the acetate (B1210297) group, providing insight into its reactivity towards DNA.

Quantitative Structure-Activity Relationships (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govptfarm.pl By developing QSAR models for a group of PAHs with known activities, researchers can predict the activity of untested derivatives like this compound. nih.gov These models use molecular descriptors that quantify various physicochemical properties to predict endpoints such as binding affinity or carcinogenic potential, making them a low-cost alternative for initial screening. nih.govresearchgate.net

| Technique | Objective | Application to this compound | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | To calculate electronic structure and predict chemical reactivity. | Predicting the stability of reactive intermediates and sites of reaction on the molecule. | scirp.orgworldscientific.com |

| Quantitative Structure-Activity Relationships (QSAR) | To develop predictive models for biological activity based on chemical structure. | Estimating the potential for DNA interaction and other biological activities based on its molecular descriptors. | nih.govptfarm.plhrpub.org |

Structure Activity Relationship Sar Studies

Correlation of Specific Structural Features with Metabolic Activation Efficiency and DNA Adduct Formation

The metabolic activation of 6-acetoxymethylbenzo(a)pyrene is intrinsically linked to its chemical structure, particularly the acetoxy group at the 6-position. This functional group plays a pivotal role in the compound's conversion into a reactive electrophile capable of forming covalent bonds with cellular macromolecules, most notably DNA. The formation of DNA adducts is a critical initiating event in chemical carcinogenesis.

Research indicates that this compound is a more direct-acting carcinogen compared to its precursor, 6-hydroxymethylbenzo[a]pyrene (6-HOCH2-B[a]P). The acetoxy group in this compound serves as a good leaving group, facilitating the formation of a stabilized benzylic carbocation. This electrophilic intermediate readily reacts with nucleophilic sites on DNA bases, leading to the formation of DNA adducts.

In contrast, the metabolic activation of 6-hydroxymethylbenzo(a)pyrene to a reactive species requires enzymatic esterification, primarily through the action of sulfotransferases. nih.gov This process converts the hydroxyl group into a sulfate (B86663) ester, which is a more reactive leaving group. nih.gov Studies have shown that both acetyl-CoA-dependent and sulfotransferase-mediated activation of 6-hydroxymethylbenzo(a)pyrene result in the formation of the same benzylic DNA adducts as those formed from this compound. nih.gov However, the efficiency of this activation pathway can vary.

A key DNA adduct identified from the reaction of metabolically activated 6-hydroxymethylbenzo[a]pyrene and by extension, from this compound, is N2-(benzo[a]pyren-6-ylmethylenyl)-deoxyguanosine. nih.gov This adduct arises from the covalent bonding of the C6-methylene group of the benzo[a]pyrene (B130552) moiety to the exocyclic amino group of guanine (B1146940) in DNA. The formation of this and other adducts with deoxyadenosine (B7792050) and deoxycytidine disrupts the normal structure and function of DNA, potentially leading to mutations during DNA replication if not properly repaired. nih.gov

The inherent reactivity of this compound is highlighted in studies comparing its DNA binding capacity to that of its hydroxyl precursor. In non-enzymatic, in vitro settings, this compound exhibits significantly higher levels of DNA binding than 6-hydroxymethylbenzo[a]pyrene, underscoring the importance of the acetoxy group in its direct genotoxic potential. nih.gov

Table 1: Comparative DNA Binding of 6-Substituted Benzo[a]pyrene Derivatives

| Compound | Non-Enzymatic Binding to DNA (μmol hydrocarbon/mol DNA P) |

|---|---|

| 6-Hydroxymethylbenzo[a]pyrene | 5 |

| 6-Acetoxymethylbenzo[a]pyrene | 88.4 - 97.3 |

Data sourced from in vitro studies comparing the direct reactivity of the compounds with DNA. nih.gov

Influence of Substituents and Isomeric Forms on Genotoxic and Carcinogenic Mechanisms in Experimental Models

The genotoxicity and carcinogenicity of benzo[a]pyrene and its derivatives are highly dependent on the nature and position of substituents on the polycyclic aromatic hydrocarbon (PAH) backbone. These structural modifications can significantly alter the metabolic pathways, the reactivity of intermediates, and the ultimate interaction with DNA.

The position of a substituent is critical. For instance, the introduction of a methyl group in the "bay region" of a PAH, a concave area on the molecule's periphery, can have a profound effect on its carcinogenic activity. Studies on various PAHs have demonstrated that a methyl group in a non-benzo ring bay-region can enhance tumor-initiating activity. nih.gov This is attributed to the methyl group sterically hindering the detoxification pathways and favoring the formation of highly reactive diol-epoxides in the bay region, which are potent ultimate carcinogens. researchgate.net

Conversely, substituents can also decrease or abolish carcinogenic activity. The presence of a fluoro group at the 6-position of benzo[a]pyrene diol epoxides has been shown to alter their solvolytic properties, which can influence their reactivity towards DNA. acs.org

The type of substituent also plays a crucial role. The replacement of a carbon-hydrogen group with a heteroatom can significantly modify the electronic properties and metabolic fate of the molecule. For example, furan (B31954) analogues of benzo[a]pyrene, where a furan ring is fused to the pyrene (B120774) structure, exhibit different genotoxic profiles. The isomer with the oxygen heteroatom located outside the "bay region" was found to be more genotoxic than the isomer with the oxygen within the bay region. nih.gov This highlights how the electronic and steric environment around the critical regions for metabolic activation dictates the genotoxic potential.

In the specific case of 6-substituted benzo[a]pyrene derivatives, the nature of the leaving group at the 6-position is a key determinant of reactivity. As discussed, the acetoxy group in 6-acetoxymethylbenzo(a]pyrene makes it a more potent direct-acting agent than its parent hydroxyl compound. nih.gov The relative carcinogenic activity of a series of benzo[a]pyrene derivatives substituted at the 6-position is directly related to the ability of the substituent to act as a leaving group, thereby facilitating the formation of the reactive benzylic carbocation. acs.org

Research Models and Experimental Design Considerations

Application of In Vitro Cell Culture Systems for Mechanistic Investigations

In vitro cell culture systems are fundamental tools for dissecting the molecular mechanisms of 6-acetoxymethylbenzo(a)pyrene. These systems offer a controlled environment to study specific cellular processes without the complexities of a whole organism.

Human Cell Lines: While specific studies focusing solely on this compound in common human cell lines like HepG2 or A549 are not extensively detailed in the provided results, the broader research on benzo(a)pyrene (BaP) in such lines provides a relevant framework. For instance, studies on BaP in HT-29 colon cancer cells have shown concentration-dependent cytotoxicity and alterations in gene expression related to biotransformation. sci-hub.se Human B lymphoblastoid MCL-5 cells have been used to assess the mutagenicity of other BaP derivatives. nih.gov The protective effects of various compounds against BaP-induced toxicity have also been investigated in Caco-2 and HepG2 cells. frontiersin.orgmdpi.com These models are invaluable for initial screening and mechanistic hypotheses that can be tested for this compound.

V79 Cells: Chinese hamster V79 cells are frequently used in mutagenicity studies. Research has shown that retinol (B82714) did not affect the direct mutagenicity of this compound in V79 cells, unlike its inhibitory effect on the S9-mediated mutagenicity of its precursors, 6-methylbenzo(a)pyrene and 6-hydroxymethylbenzo(a)pyrene. researchgate.net This highlights the utility of V79 cells in distinguishing between direct-acting mutagens and those requiring metabolic activation.

Saccharomyces cerevisiae: The yeast Saccharomyces cerevisiae is a valuable model for studying genotoxicity and DNA repair mechanisms. While direct studies with this compound were not identified in the search results, its use in evaluating the antimutagenic effects of compounds against other mutagens demonstrates its potential as a screening tool. researchgate.net

Human Tissue Organoids: Human tissue organoids represent a significant advancement in in vitro modeling, offering a three-dimensional structure that more closely mimics the in vivo environment. mdpi.comnih.gov Studies using organoids derived from human stomach, colon, pancreas, kidney, and liver have demonstrated their capability to metabolize BaP, leading to cytotoxicity and genotoxicity. mdpi.comnih.gov These organoid models showed the formation of BaP-DNA adducts and the induction of xenobiotic-metabolizing enzymes. mdpi.comnih.gov Pancreatic and undifferentiated liver organoids exhibited the highest levels of DNA adduct formation, while colon organoids showed the lowest. nih.gov This model system holds great promise for investigating the organ-specific metabolism and carcinogenic potential of this compound.

Utilization of In Vivo Animal Models for Mechanistic Studies

In vivo animal models are indispensable for understanding the complex interactions of this compound within a whole organism, including its distribution, metabolism, DNA adduct formation, and induction of mutations in various tissues.

Rats and Mice: Rodent models, particularly rats and mice, have been instrumental in studying the carcinogenicity of benzo(a)pyrene and its derivatives. Studies have shown that this compound binds to rat and calf thymus DNA to a considerable extent without enzymatic activation. nih.gov In vivo studies in rats have demonstrated the formation of DNA adducts in various organs, including the liver, kidney, colon, and stomach, following exposure to BaP. mdpi.commdpi.com Mouse models have been used to investigate BaP-induced DNA adducts and gene expression changes in target and non-target organs for carcinogenesis. uea.ac.uk Furthermore, studies using lacZ transgenic mice have been employed to assess gene mutations in different tissues, including spleen, liver, and lung, after BaP treatment. psu.edu These models are crucial for correlating DNA damage with tumor development. psu.edu

Zebrafish: The zebrafish (Danio rerio) has emerged as a powerful model for developmental toxicology and carcinogenesis studies due to its rapid development and genetic tractability. Research on BaP in zebrafish embryos has revealed disruptions in the GnRH network, indicating neurotoxic effects. mdpi.comnih.gov Furthermore, BaP exposure in zebrafish has been shown to alter gene expression related to reproduction. researchgate.net These findings suggest that zebrafish can be a valuable tool for investigating the systemic and developmental effects of this compound.

Methodologies for Studying Metabolism in Subcellular Fractions

Subcellular fractions, such as liver microsomes and cytosolic preparations, are essential for in vitro studies of the metabolism of xenobiotics like this compound. These systems allow for the investigation of specific enzymatic reactions involved in both activation and detoxification pathways.

Liver Microsomes: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are critical for the metabolism of polycyclic aromatic hydrocarbons. nih.gov Studies with rat liver microsomes have been used to investigate the metabolism of various BaP derivatives. nih.govcecri.res.in For instance, the binding of 6-hydroxymethylbenzo(a)pyrene to DNA in the presence of liver microsomes has been examined. nih.gov Research has also shown that olive oil can protect rat liver microsomes from BaP-induced oxidative damage by inhibiting the formation of its metabolites. cecri.res.in

Cytosolic Preparations: Cytosolic fractions contain various enzymes, including sulfotransferases, which can play a role in the activation of certain carcinogens. For example, rat liver cytosol preparations have been used to study the metabolism of 3-methylcholanthrene. researchgate.net While direct studies on this compound metabolism in cytosolic fractions were not found, the known metabolic pathways of its precursors suggest the potential involvement of cytosolic enzymes.

Integration of Advanced Molecular Biology and "Omics" Technologies

The integration of "omics" technologies provides a comprehensive, high-throughput approach to understanding the mechanistic pathways affected by this compound.

Transcriptomics: Microarray and RNA-sequencing technologies allow for the analysis of global gene expression changes in response to carcinogen exposure. Studies on BaP in mice have used cDNA microarrays to identify tissue-specific gene expression patterns in target and non-target organs for carcinogenesis. uea.ac.uk In human colon cancer cells, mRNA transcriptome analysis has been used to identify genes that are up- or downregulated by BaP exposure. sci-hub.se High-throughput RT-qPCR analysis in human tissue organoids has revealed differences in the expression of xenobiotic-metabolizing enzyme genes and other pathways after BaP treatment. mdpi.comnih.gov

Proteomics: Proteomics involves the large-scale study of proteins, their structures, and functions. Proteomic analyses have been employed to investigate the effects of BaP on cellular protein expression. For instance, studies have identified alterations in the proteome of rat lung epithelial cells transformed by a combination of arsenic and BaP. nih.gov Proteomics has also been used to study the protective effects of certain compounds against BaP-induced cytotoxicity in Caco-2 cells. frontiersin.org

Metabolomics: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. While specific metabolomics studies focused on this compound were not identified, the analysis of BaP metabolites by HPLC is a common practice in many of the cited studies. cecri.res.innih.gov This approach is a form of targeted metabolomics and is crucial for understanding the metabolic fate of the compound.

Emerging Research Areas and Future Directions

Investigating the Role of the Microbiome in Modulating PAH Metabolism and Adduct Formation in Model Systems

The human gut microbiome is a complex ecosystem that plays a significant role in the metabolism of xenobiotics, including PAHs. acs.orgnih.gov Ingested PAHs are exposed to this vast microbial community, which can perform bioactivation processes not previously considered in traditional risk assessments. nih.gov Research using in vitro models like the Simulator of the Human Intestinal Microbial Ecosystem (SHIME) has demonstrated that the gut microbiota can transform PAHs such as benzo(a)pyrene into estrogenic metabolites. nih.gov This microbial transformation potency suggests that risk calculations based solely on human enzymatic processes may be an underestimation. nih.gov

Elucidating Epigenetic Modifications Induced by 6-Acetoxymethylbenzo(a)pyrene and its Metabolites (e.g., DNA Methylation, Histone Modifications)

The epigenetic effects of PAHs are a major mechanism of their carcinogenicity. nih.govresearchgate.net Research has extensively documented that benzo(a)pyrene and its ultimate carcinogenic metabolite, benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), can induce profound epigenetic changes. encyclopedia.pubnih.gov These alterations include both global and gene-specific DNA methylation changes, as well as modifications to histone proteins. encyclopedia.pubnih.gov

The primary mechanisms identified for B(a)P-induced epigenetic changes include the formation of adducts between BPDE and CpG dinucleotides, which alters 5-methylcytosine (B146107) levels, and the inhibition of DNA methyltransferase (DNMT) activity. nih.govnih.gov Furthermore, B(a)P exposure has been shown to increase the activity of histone deacetylases (HDACs), specifically HDAC2 and HDAC3, and reduce acetylation levels at specific histone residues such as H3K9, H3K18, and H3K27. nih.govrsc.org

A significant gap in the current knowledge is the specific contribution of other B(a)P metabolites, such as this compound, to this landscape of epigenetic dysregulation. Future research must aim to elucidate whether this compound can directly induce epigenetic modifications or if it must first be metabolized to other intermediates. Investigating its potential to alter DNA methylation patterns, inhibit DNMTs, or affect histone modification profiles is a crucial next step in understanding its specific toxicological and carcinogenic mechanisms.

| Epigenetic Modification | Observed Effect with Benzo(a)pyrene/BPDE | Reference |

| DNA Methylation | Causes both hypomethylation and hypermethylation, depending on cell type, tissue, and concentration. | nih.gov |

| DNA Methyltransferases (DNMTs) | Activity is inhibited by B(a)P. | nih.gov |

| Histone Deacetylases (HDACs) | Activity of HDAC2 and HDAC3 is increased. | nih.gov |

| Histone Acetylation | Reduction in acetylation levels on H3 and H4 histones, including at residues H3K9, H3K18, and H3K27. | rsc.org |

Development of Novel Research Tools for High-Throughput Mechanistic Screening

Advancing the understanding of specific PAH metabolites like this compound requires the development of sophisticated research tools capable of high-throughput analysis. Current high-throughput screening methods for PAHs have primarily focused on detecting urinary exposure biomarkers, such as various hydroxylated PAHs (OH-PAHs), to monitor occupational and environmental exposures. nih.govnih.gov These methods often utilize automated platforms combining solid-phase microextraction (SPME) with gas chromatography-mass spectrometry (GC-MS), providing high sensitivity and precision for quantification. nih.govnih.govresearchgate.net

While valuable for biomonitoring, these tools are not typically designed for high-throughput mechanistic screening to determine the biological effects of specific compounds. There is a pressing need to adapt or develop new high-throughput platforms to:

Assess the formation of DNA and protein adducts by specific metabolites.

Screen for changes in gene expression profiles and pathway perturbations.

Evaluate epigenetic modifications (DNA methylation and histone marks) across the genome.

Measure key toxicological endpoints like oxidative stress and cytotoxicity in a rapid and automated fashion.

Integrating these mechanistic assays into high-throughput formats will enable researchers to efficiently screen libraries of PAH metabolites, including this compound, to identify their unique toxicological signatures and compare their potencies, accelerating the pace of research in this field.

Unresolved Questions and Hypotheses Regarding the Differential Reactivity and Biological Impact of this compound Compared to other PAH Metabolites

A central challenge in PAH toxicology is that parent compounds and their various metabolites can induce unique patterns of toxicity. nih.gov While benzo(a)pyrene itself is relatively inert, its metabolites are responsible for its carcinogenic effects. The diol-epoxide pathway, leading to BPDE, is the most studied activation route. However, other metabolites, such as the radical cation and derivatives formed at the C6 position, also contribute to its toxicity.

One of the most significant unresolved questions pertains to the specific biological role of this compound. Research has shown that this compound exhibits considerable chemical reactivity. In one key study, this compound was found to bind non-enzymatically to DNA to a significant extent, whereas its precursor, 6-hydroxymethylbenzo[a]pyrene, showed very low binding under the same conditions. nih.gov This suggests that the acetoxy group functions as an effective leaving group, creating a reactive benzylic carbocation that readily forms adducts with cellular macromolecules.

This raises several hypotheses that require further investigation:

Differential Adduct Profiles: Does the high reactivity of the 6-acetoxymethyl metabolite lead to a different spectrum of DNA adducts compared to those formed by BPDE? The location and nature of DNA adducts can significantly influence the types of mutations that arise.

Unique Gene Expression Signatures: Different PAHs have been shown to regulate distinct signaling pathways. For instance, B(a)P and dibenzo[def,p]chrysene (DBC) can oppositely regulate targets of the aryl hydrocarbon receptor (AhR) and NRF2 pathways, which are critical in antioxidant response. nih.gov It is crucial to determine the unique transcriptional signature induced by this compound to understand its specific impact on cellular processes like cell cycle, oxidative stress, and DNA damage response.

Elucidating the differential reactivity and consequent biological impacts of this compound is essential for a more accurate and complete model of PAH-induced carcinogenesis.

| Compound | Non-Enzymatic Binding to DNA | Reference |

| This compound | Considerable (88.4–97.3 µmol hydrocarbon/mol DNA P) | nih.gov |

| 6-Hydroxymethylbenzo(a)pyrene | Low (5 µmol hydrocarbon/mol DNA P) | nih.gov |

Q & A

Q. Q1: What analytical methods are recommended for quantifying 6-Acetoxymethylbenzo(a)pyrene in environmental or biological samples?

Methodological Answer: High-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) is widely used due to its sensitivity for polycyclic aromatic hydrocarbon (PAH) derivatives. For example, chromatographic separation of benzo[a]pyrene derivatives can be achieved using a C18 column with a mobile phase gradient of acetonitrile/water (80:20 to 100% acetonitrile). Fluorescence detection parameters (excitation/emission wavelengths) should be optimized based on the compound’s spectral properties . Mass spectrometry (LC-MS/MS) is recommended for confirmatory analysis, especially in complex matrices.

Q. Q2: How can researchers synthesize and characterize this compound for experimental use?

Methodological Answer: Synthesis typically involves the acetylation of 6-hydroxymethylbenzo(a)pyrene using acetic anhydride in the presence of a catalyst (e.g., pyridine). Purification requires silica gel column chromatography with hexane/ethyl acetate (gradient elution). Characterization should include nuclear magnetic resonance (NMR) for structural confirmation (e.g., H-NMR to verify acetoxymethyl group integration) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Reference standards must be cross-validated using certified materials (e.g., ECHA-registered compounds) to ensure purity >98% .

Q. Q3: What metabolic pathways are implicated in the activation of this compound?

Methodological Answer: In vitro studies using liver microsomes (S9 fractions) from induced rodents suggest that cytochrome P450 enzymes (e.g., CYP1A1/1B1) hydrolyze the acetoxymethyl group to yield reactive intermediates like 6-hydroxymethylbenzo(a)pyrene. Subsequent sulfonation or oxidation generates electrophilic species capable of DNA adduct formation. Researchers should use metabolic inhibitors (e.g., α-naphthoflavone for CYP1A1) to confirm pathway specificity. Co-factor supplementation (NADPH for Phase I, PAPS for Phase II) is critical in such assays .

Advanced Research Questions

Q. Q4: How do experimental design choices impact the interpretation of this compound’s mutagenicity in Ames tests?

Methodological Answer: Contradictory results in mutagenicity assays (e.g., retinol’s lack of inhibition on this compound vs. its effect on other derivatives) may arise from metabolic activation protocols. To resolve discrepancies:

Use S9 fractions from animals pre-treated with enzyme inducers (e.g., 3-methylcholanthrene).

Include negative controls with metabolic co-factors omitted.

Quantify adduct formation via P-postlabeling to distinguish direct vs. metabolite-mediated mutagenicity.

Studies should report strain-specific responses (e.g., TA98 vs. TA100) and statistical power calculations to ensure reproducibility .

Q. Q5: What advanced techniques are used to study DNA adducts formed by this compound metabolites?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., C-benzo[a]pyrene) is the gold standard for adduct quantification. For structural elucidation, nuclear magnetic resonance (NMR) and X-ray crystallography can resolve adduct conformations. Fluorescence quenching assays (e.g., using bovine serum albumin [BSA]) provide insights into binding kinetics, with Stern-Volmer plots used to calculate quenching constants () and binding site occupancy .

Q. Q6: How does enzyme induction affect the carcinogenic potential of this compound in vivo?

Methodological Answer: Animal models (e.g., Sprague-Dawley rats) pre-treated with aryl hydrocarbon receptor (AhR) agonists (e.g., TCDD) show enhanced bioactivation of this compound. Researchers should:

Measure hepatic CYP1A1/1B1 activity via ethoxyresorufin-O-deethylase (EROD) assays.

Compare DNA adduct levels in target tissues (e.g., liver, lung) using accelerator mass spectrometry (AMS).

Conduct dose-response analyses to establish thresholds for enzyme saturation. Statistical models (e.g., hierarchical clustering) can identify exposure-risk correlations .

Q. Q7: What computational approaches validate the interaction between this compound and cellular proteins?

Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to proteins like BSA or DNA repair enzymes. Parameters include:

- Ligand preparation: Optimize this compound’s 3D structure using density functional theory (DFT).

- Protein-ligand scoring: Use MM-GBSA for free energy calculations.

Experimental validation via fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR) is critical to confirm computational predictions .

Data Interpretation and Contradictions

Q. Q8: How should researchers address conflicting data on the environmental persistence of this compound?

Methodological Answer: Contradictions in half-life estimates () may stem from matrix effects (soil vs. water) or UV irradiation conditions. Standardize degradation studies by:

Using goethite-amended soils to simulate natural iron oxide interactions.

Controlling pH (5.5–7.5) and UV intensity (254 nm).

Quantifying degradation products (e.g., 6-hydroxymethylbenzo(a)pyrene) via GC-MS. Data should be normalized to benzo[a]pyrene as a reference compound .

Q. Q9: What criteria determine the inclusion of this compound in regulatory risk assessments?

Methodological Answer: Follow IRIS (Integrated Risk Information System) protocols:

Conduct systematic literature reviews using databases (e.g., PubMed, HERO) with keywords: “this compound + mutagenicity + carcinogenicity.”

Apply inclusion/exclusion criteria (e.g., peer-reviewed studies, in vivo data).

Use weight-of-evidence approaches to resolve discrepancies, prioritizing studies with robust metabolic activation data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.